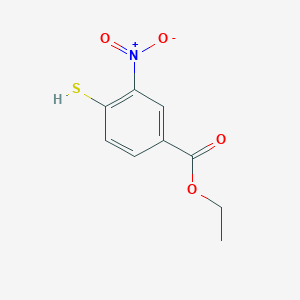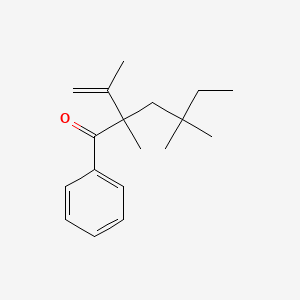
L-Valyl-L-alanyl-L-glutaminyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-alanyl-L-glutaminyl-L-serine is a tetrapeptide composed of the amino acids valine, alanine, glutamine, and serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-glutaminyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glutamine, is activated and coupled to the deprotected amine group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for alanine and valine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. The process requires strict control of reaction conditions and purity to ensure the biological activity and stability of the peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-alanyl-L-glutaminyl-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The peptide can be reduced to alter its structure and properties.
Substitution: Amino acid residues can be substituted to modify the peptide’s activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Reduced peptides with altered functional groups.
Substitution: Modified peptides with different amino acid sequences.
Aplicaciones Científicas De Investigación
L-Valyl-L-alanyl-L-glutaminyl-L-serine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based materials and products.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-alanyl-L-glutaminyl-L-serine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, it may influence cellular signaling pathways involved in inflammation or immune response.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-valine: A dipeptide with similar structural features but different biological activity.
L-Valyl-L-alanine: Another dipeptide with distinct properties and applications.
L-Alanyl-L-glutamine: A dipeptide known for its stability and efficacy in elevating plasma and muscle glutamine levels.
Uniqueness
L-Valyl-L-alanyl-L-glutaminyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biological activity and potential applications. Its combination of valine, alanine, glutamine, and serine residues allows for diverse interactions and effects in various fields.
Propiedades
Número CAS |
798540-68-8 |
|---|---|
Fórmula molecular |
C16H29N5O7 |
Peso molecular |
403.43 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C16H29N5O7/c1-7(2)12(18)15(26)19-8(3)13(24)20-9(4-5-11(17)23)14(25)21-10(6-22)16(27)28/h7-10,12,22H,4-6,18H2,1-3H3,(H2,17,23)(H,19,26)(H,20,24)(H,21,25)(H,27,28)/t8-,9-,10-,12-/m0/s1 |
Clave InChI |
DWPMMFGQOLXJJE-GMOBBJLQSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B15158372.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-(phenylsulfonyl)-5-(2-thienyl)-](/img/structure/B15158376.png)

![2-{[10-(Thiophen-2-YL)decyl]oxy}oxane](/img/structure/B15158397.png)
![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B15158435.png)




![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-3-(2-thiazolyl)-5-(2-thienyl)-](/img/structure/B15158448.png)

![10-Ethenyl-3,3,8-trimethyl-2,4-dioxaspiro[5.5]undec-10-en-8-ol](/img/structure/B15158467.png)
